Diethyl bis(methylsulfanyl)propanedioate
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Overview
Description
Diethyl bis(methylsulfanyl)propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of two ethyl ester groups and two methylsulfanyl groups attached to a propanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl bis(methylsulfanyl)propanedioate can be synthesized through the alkylation of diethyl malonate with methylsulfanyl-containing alkyl halides. The reaction typically involves the formation of an enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction progress.
Chemical Reactions Analysis
Types of Reactions
Diethyl bis(methylsulfanyl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted esters, thioethers.
Scientific Research Applications
Diethyl bis(methylsulfanyl)propanedioate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl bis(methylsulfanyl)propanedioate involves its ability to undergo nucleophilic substitution reactions. The enolate ion formed from the compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the electron-withdrawing ester groups, which stabilize the enolate ion and enhance its nucleophilicity .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Similar structure but lacks the methylsulfanyl groups.
Dimethyl malonate: Similar structure but with methyl ester groups instead of ethyl ester groups.
Diethyl bis(hydroxymethyl)malonate: Contains hydroxymethyl groups instead of methylsulfanyl groups.
Uniqueness
Diethyl bis(methylsulfanyl)propanedioate is unique due to the presence of the methylsulfanyl groups, which impart distinct chemical properties such as increased nucleophilicity and the ability to undergo specific oxidation reactions. These properties make it a valuable compound in organic synthesis and other applications .
Properties
CAS No. |
69363-91-3 |
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Molecular Formula |
C9H16O4S2 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
diethyl 2,2-bis(methylsulfanyl)propanedioate |
InChI |
InChI=1S/C9H16O4S2/c1-5-12-7(10)9(14-3,15-4)8(11)13-6-2/h5-6H2,1-4H3 |
InChI Key |
IFAPFFUCBUWFFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)(SC)SC |
Origin of Product |
United States |
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